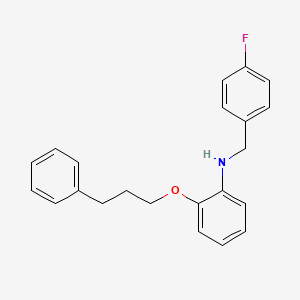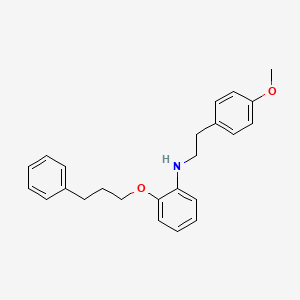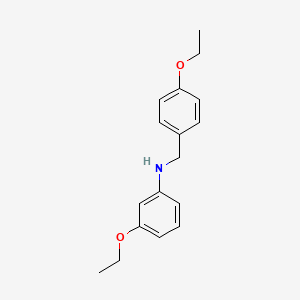
(1-Ethanesulfonyl-piperidin-4-yl)-methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Crystallographic Studies
The compound (1-Ethanesulfonyl-piperidin-4-yl)-methanol, although not directly mentioned, relates closely to compounds with similar sulfonyl and piperidinyl groups. Research on these compounds primarily focuses on their synthesis and crystallographic characterization. For example, studies have synthesized derivatives like [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol and characterized them using X-ray crystallography to determine their molecular and crystal structure. These compounds exhibit chair conformations of the piperidine ring and classic tetrahedral geometry around the sulfur atom, indicating the structural versatility and stability of such compounds. Such detailed structural insights support further applications in material science, pharmaceuticals, and chemical synthesis (Girish et al., 2008).
Chemical Properties and Reactivity
The chemical reactivity of related compounds has been explored through various synthetic routes and characterizations, highlighting their potential in organic synthesis and material science. For instance, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been synthesized, showing the diverse functionalization possibilities of piperidine derivatives. These studies often focus on the crystal structure to understand the molecular interactions and reactivity patterns, which are critical for developing new materials and drugs (Benakaprasad et al., 2007).
Application in Catalysis and Sensing Technologies
Further applications in catalysis and sensing have been explored, such as in the synthesis of multishelled hollow structures of yttrium oxide for methanol detection. This innovative approach leverages the unique structural properties of piperidine derivatives for developing highly sensitive and selective sensors for methanol, a crucial aspect of environmental monitoring and food safety. The success of these applications demonstrates the compound's potential in various scientific and technological fields (Zheng et al., 2019).
Antiproliferative Activity
Moreover, derivatives of diphenyl(piperidin-4-yl)methanol have been evaluated for their antiproliferative effects against various cancer cell lines. These studies are pivotal in drug development, showcasing the therapeutic potential of piperidine derivatives in cancer treatment. By understanding the compounds' synthesis, structure, and biological activity, researchers can design more effective and targeted therapies (Prasad et al., 2010).
Propriétés
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWSUALCIMBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine](/img/structure/B1385628.png)

![3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline](/img/structure/B1385633.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385636.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385637.png)





![N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine](/img/structure/B1385646.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)

![N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385650.png)
